molecular formula C15H21BF2O3 B8240883 2-(3,5-Difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3,5-Difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8240883
M. Wt: 298.13 g/mol
InChI Key: SGIXOOKQVUMAEK-UHFFFAOYSA-N
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Description

2-(3,5-Difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a 1,3,2-dioxaborolane core substituted with a phenyl ring modified by 3,5-difluoro and 4-propoxy groups. The dioxaborolane ring (commonly termed "pinacol boronate") stabilizes the boron center, enhancing its utility in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic molecules . The 3,5-difluoro substituents act as electron-withdrawing groups (EWGs), while the 4-propoxy group is electron-donating (EDG), creating a unique electronic profile that influences reactivity in catalytic processes .

Properties

IUPAC Name

2-(3,5-difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BF2O3/c1-6-7-19-13-11(17)8-10(9-12(13)18)16-20-14(2,3)15(4,5)21-16/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIXOOKQVUMAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OCCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BF2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Oxidative Addition : Pd⁰ inserts into the C–X bond (X = Br, I) of the aryl halide.

  • Transmetallation : B₂pin₂ transfers a boronate group to the Pd center.

  • Reductive Elimination : Pd releases the aryl boronate ester.

Protocol (Adapted from Source)

Substrate : 3,5-Difluoro-4-propoxybromobenzene
Reagents :

  • Bis(pinacolato)diboron (1.2 eq)

  • Pd(dppf)Cl₂ (5 mol%)

  • Potassium acetate (3 eq)

  • 1,4-Dioxane (solvent)

Conditions :

  • Temperature: 90°C

  • Time: 7 hours

  • Atmosphere: Nitrogen

Workup :

  • Quench with water, extract with ethyl acetate.

  • Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Yield : 95–100%

Optimization Insights

  • Catalyst Choice : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in electron-deficient aryl systems due to enhanced stability.

  • Solvent Effects : 1,4-Dioxane minimizes side reactions vs. THF or DMF.

Lithiation-Borylation Strategy

This approach utilizes directed ortho-metalation (DoM) followed by trapping with a boronic ester.

Reaction Mechanism

  • Lithiation : n-BuLi deprotonates the aryl substrate at the ortho position.

  • Borylation : The lithiated intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Protocol (Adapted from Source)

Substrate : 3,5-Difluoro-4-propoxyiodobenzene
Reagents :

  • n-BuLi (2.5 M in hexanes, 1.1 eq)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.05 eq)

  • THF (solvent)

Conditions :

  • Temperature: −78°C → RT

  • Time: 12–18 hours

  • Atmosphere: Nitrogen

Workup :

  • Quench with saturated NH₄Cl, extract with dichloromethane.

  • Dry over MgSO₄, concentrate, and distill under reduced pressure.

Yield : 72–86%

Optimization Insights

  • Temperature Control : Slow warming (−78°C → RT) prevents decomposition of the lithiated intermediate.

  • Substrate Scope : Iodides > Bromides due to faster oxidative addition.

Comparative Analysis of Methods

Parameter Miyaura Borylation Lithiation-Borylation
Yield 95–100%72–86%
Catalyst Cost High (Pd-based)Low (n-BuLi)
Substrate Tolerance Electron-deficient ringsDirected ortho-substitution required
Purification ChromatographyDistillation

Large-Scale Industrial Synthesis

For kilogram-scale production, continuous flow reactors enhance reproducibility:

  • Miyaura System :

    • Residence Time : 30 minutes at 110°C

    • Catalyst Loading : 2 mol% Pd(dppf)Cl₂

    • Productivity : 85% yield at 500 g/day.

  • Lithiation-Borylation :

    • Cryogenic Flow Reactors : Maintain −78°C for lithiation step.

    • In-line Quenching : Automated NH₄Cl addition reduces variability.

Troubleshooting Common Issues

Issue Cause Solution
Low Yield (Miyaura)Pd leachingAdd 10 mol% PPh₃ as stabilizer
Boronate HydrolysisMoisture contaminationUse molecular sieves in solvent
Side ProductsOver-lithiationLimit n-BuLi to 1.05 eq

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.33 (s, 12H, pinacol CH₃), 3.91 (t, 2H, OCH₂), 6.93 (m, 2H, aromatic).

  • ¹¹B NMR : δ 30.2 ppm (characteristic boronate peak) .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.

Major Products

    Aryl or Vinyl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Phenols: Formed from oxidation reactions.

    Substituted Phenyl Compounds: Formed from substitution reactions.

Scientific Research Applications

Organic Synthesis

Role as a Reagent :
2-(3,5-Difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized as a versatile reagent in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic molecules. This capability is particularly significant in the pharmaceutical industry for developing new drug candidates.

Case Study :
In a study focused on synthesizing fluorinated compounds, this dioxaborolane was employed to facilitate the formation of carbon-carbon bonds under mild conditions, showcasing its effectiveness in creating diverse molecular architectures .

Material Science

Polymer Development :
This compound contributes to the formulation of advanced materials. It is used to enhance the properties of polymers and coatings by improving their thermal stability and mechanical strength. Such enhancements are crucial for applications requiring durable materials.

Case Study :
Research has demonstrated that incorporating this dioxaborolane into polymer matrices leads to significant improvements in thermal resistance and chemical durability compared to traditional materials .

Pharmaceuticals

Fluorinated Drug Development :
The presence of fluorine atoms in the compound enhances the biological activity and metabolic stability of pharmaceuticals. This property is particularly beneficial in drug design where fluorinated derivatives often exhibit improved pharmacokinetic profiles.

Case Study :
A recent investigation highlighted the use of this compound in synthesizing novel fluorinated analogs of existing drugs, resulting in candidates with enhanced efficacy against specific targets .

Analytical Chemistry

Intermediate for Analytical Standards :
In analytical chemistry, 2-(3,5-Difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a key intermediate for preparing analytical standards. Its unique structure allows for precise detection and quantification of various substances in complex mixtures.

Case Study :
An application study showed how this compound was used to create calibration standards for mass spectrometry analysis of environmental samples, improving detection limits and accuracy .

Mechanism of Action

The mechanism of action of 2-(3,5-Difluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is compared to structurally related 1,3,2-dioxaborolanes with varying aryl substituents (Table 1). Key differences include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Source/Reference
Target Compound 3,5-difluoro, 4-propoxy C₁₅H₂₀BF₂O₃ 296.14 (calc.) Enhanced steric bulk from propoxy group N/A
2-(3,5-Difluoro-4-methoxyphenyl)-... (FM-1607) 3,5-difluoro, 4-methoxy C₁₃H₁₆BF₂O₃ 284.08 (calc.) Smaller EDG (methoxy) reduces steric hindrance Combi-Blocks
2-(2,6-Difluoro-3,5-dimethoxyphenyl)-... (BD751640) 2,6-difluoro, 3,5-dimethoxy C₁₄H₁₉BF₂O₄ 316.11 Multiple EWGs enhance electrophilicity
2-(3,5-Difluorophenyl)-... (TCI D5017) 3,5-difluoro C₁₂H₁₄BF₂O₂ 242.05 (calc.) Minimal steric hindrance, high reactivity TCI Chemicals

Key Observations:

  • Electronic Effects: The 3,5-difluoro substituents increase the electrophilicity of the boron center, facilitating transmetalation in Suzuki reactions. However, the electron-donating propoxy group may partially counteract this effect .

Q & A

Q. What is the role of this boronate ester in Suzuki-Miyaura cross-coupling reactions, and how should reaction conditions be optimized?

This compound acts as an arylboron reagent in palladium-catalyzed cross-couplings to form biaryl or aryl-heteroaryl bonds. Key optimization parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient aryl groups .
  • Base : K₂CO₃ or CsF to activate the boronate .
  • Solvent : Toluene or THF for solubility and stability .
  • Temperature : 80–110°C under inert atmosphere to prevent boronate hydrolysis .

Q. How can the purity and structural integrity of this compound be confirmed after synthesis?

Use a combination of:

  • ¹H/¹³C NMR : Verify substitution patterns (e.g., difluoro and propoxy groups) and boronate integration .
  • ¹¹B NMR : A sharp peak near 30 ppm confirms boronate integrity .
  • HPLC-MS : Detect impurities ≥5% and confirm molecular weight .

Q. What are the recommended storage conditions to prevent degradation?

Store under argon at –20°C in anhydrous solvents (e.g., THF or DCM) to minimize boronate hydrolysis. Desiccants like molecular sieves are critical for long-term stability .

Advanced Research Questions

Q. How do electronic effects of the 3,5-difluoro and 4-propoxy substituents influence reactivity in cross-coupling?

  • The electron-withdrawing fluoro groups enhance oxidative addition to Pd(0) but may reduce transmetallation efficiency.
  • The electron-donating propoxy group stabilizes the boronate but can sterically hinder coupling partners.
  • Balance these effects by adjusting catalyst loading (2–5 mol%) and using bulky ligands (e.g., SPhos) .

Q. What strategies resolve contradictions in NMR data for structurally similar dioxaborolanes?

  • Dynamic effects : Low-temperature NMR (–40°C) can resolve rotational barriers in hindered aryl-boronate systems .
  • Isotopic labeling : ¹⁹F NMR tracks fluorine environments in cases of overlapping signals .
  • X-ray crystallography : Confirm regiochemistry when NMR is ambiguous (e.g., distinguishing para/meta substitution) .

Q. How can chemoselectivity be achieved when coupling this boronate with polyhalogenated arenes?

  • Directed ortho-metalation : Use directing groups (e.g., –OMe) to bias coupling sites .
  • Protecting groups : Temporarily block reactive halogens (e.g., –Br) with TMS before coupling .
  • Kinetic control : Low-temperature reactions favor faster oxidative addition at electron-deficient positions .

Q. What are the challenges in synthesizing this compound, and how are they mitigated?

  • Boronation regiochemistry : Directed lithiation (e.g., using LDA) at –OPropoxy ensures correct substitution .
  • Pinacol boronate stability : Avoid protic solvents during synthesis; use anhydrous MgSO₄ for workup .
  • Yield optimization : Catalytic B₂pin₂ (0.2 mol%) with UiO-type metal-organic frameworks improves efficiency .

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